molecular formula C8H8FNO B2574801 6-Fluoro-2,3-dihydrobenzofuran-3-amine CAS No. 944904-32-9

6-Fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B2574801
CAS No.: 944904-32-9
M. Wt: 153.156
InChI Key: VPNZYZSGRZXDBR-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound with the molecular formula C8H8FNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 6th position and an amine group at the 3rd position of the dihydrobenzofuran ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-fluoro-2,3-dihydrobenzofuran.

    Amination Reaction: The precursor undergoes an amination reaction, where an amine group is introduced at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

6-Fluoro-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2,3-dihydrobenzofuran: Lacks the amine group, resulting in different chemical properties.

    2,3-Dihydrobenzofuran-3-amine: Lacks the fluorine atom, affecting its reactivity and biological activity.

    6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride: A salt form with different solubility and stability properties.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNZYZSGRZXDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the above described 6-fluoro-benzofuran-3-one oxime (5.38 g, 32 mmol; HPLC 1.489 min) and Raney-Nickel (2.4 g) in tetrahydrofuran (125 mL) and methanol (125 mL) was hydrogenated at 100 bar hydrogen-pressure at 50° C. for 18 h. Filtered the catalyst off, washed with methanol and tetrahydrofuran, all volatiles very removed in vacuum to give the crude product which was purified by Si—NH2 column chromatography with n-heptane/ethyl acetate to give the title compound as a light brown liquid (1.65 g, 34%, HPLC 0.367 min 100%), MS (ISP) m/e=154.0 [(M+H)+].
Name
6-fluoro-benzofuran-3-one oxime
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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